Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate, 98%
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Overview
Description
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is a powerful electron donor that is widely used as a dopant to prepare molecular semiconductors due to its low solid-state ionization energy (3.3 eV). The dopant improves charge injection and transport in electronic devices .
Molecular Structure Analysis
The molecular formula of Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is C20H30CoF6P . The molecular weight is 474.35 g/mol . The SMILES string representation is [Co+].FP-(F)(F)(F)F.C[C]1CCC[C]1C.C[C]2CCC[C]2C .Chemical Reactions Analysis
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate has been used as a reactant for various reactions, including the spontaneous assembly of titanium and gallium bis(dihydroxybenzamido)naphthalene supramolecular tetranuclear cluster complexes, preparation of cobaltocenium nickel bisdithiolene complexes, metathesis reaction with potassium biphenoxide, and nucleophilic addition and single-electron reduction reactions .Physical and Chemical Properties Analysis
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is a solid substance . It has a melting point of approximately 305 °C . The elemental analysis shows that it contains 49.38-51.90% Carbon © and 6.21-6.53% Hydrogen (H) .Safety and Hazards
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is considered hazardous. It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause cancer . It is advised to use personal protective equipment as required, do not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling .
Mechanism of Action
- By inhibiting IMPDH, MFCD00269818 selectively depletes guanosine nucleotides, particularly in T and B lymphocytes. This inhibition suppresses cell-mediated immune responses and antibody formation .
- Additionally, MFCD00269818 inhibits glycosylation and expression of adhesion molecules, reducing lymphocyte and monocyte recruitment to sites of inflammation .
Target of Action
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s cobalt center can undergo redox reactions, making it an effective catalyst in oxidation-reduction reactions. It has been used in the synthesis of cobaltocenium-containing block copolymers and in the modification of organometallic electrode surfaces .
Cellular Effects
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate influences various cellular processes. It can affect cell signaling pathways by altering the redox state of cellular components. This compound has been shown to impact gene expression and cellular metabolism by modulating the activity of redox-sensitive transcription factors and enzymes. Its ability to participate in electron transfer reactions makes it a valuable tool in studying cellular redox homeostasis .
Molecular Mechanism
The molecular mechanism of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate involves its interaction with biomolecules through its cobalt center. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. It can also induce changes in gene expression by affecting the redox state of transcription factors. These interactions are crucial for its role as a catalyst in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to high temperatures or reactive chemicals. Long-term studies have shown that it can have lasting effects on cellular function, particularly in redox-sensitive pathways. Its stability and degradation profile are essential considerations for its use in biochemical experiments .
Dosage Effects in Animal Models
The effects of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate vary with different dosages in animal models. At low doses, it can act as an effective catalyst without causing significant toxicity. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial catalytic properties are outweighed by its potential toxicity at elevated concentrations .
Metabolic Pathways
Bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors that participate in electron transfer processes. The compound can influence metabolic flux and metabolite levels by modulating the activity of redox-sensitive enzymes. Its role in these pathways is crucial for understanding its biochemical properties and applications .
Transport and Distribution
Within cells and tissues, bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for optimizing its use in biochemical experiments and therapeutic applications .
Subcellular Localization
The subcellular localization of bis(pentamethylcyclopentadienyl)cobalticinium hexafluorophosphate is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, where it exerts its catalytic effects. The compound’s activity and function can be modulated by its localization, making it a valuable tool for studying subcellular processes .
Properties
InChI |
InChI=1S/2C10H15.Co.F6P/c2*1-6-7(2)9(4)10(5)8(6)3;;1-7(2,3,4,5)6/h2*1-5H3;;/q;;;-1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPOGOYFAQYCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[C]([C]([C]([C]1C)C)C)C.C[C]1[C]([C]([C]([C]1C)C)C)C.F[P-](F)(F)(F)(F)F.[Co] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30CoF6P- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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